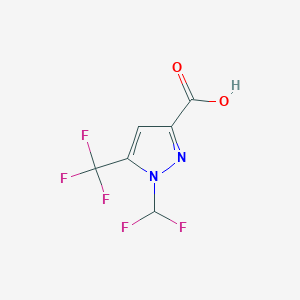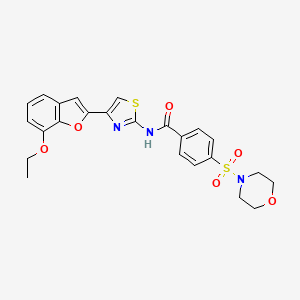![molecular formula C22H18FN3OS B2684920 (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852133-93-8](/img/structure/B2684920.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a sophisticated chemical compound that exhibits multifaceted applications across various fields. Given its intricate structure, the compound is a valuable asset in scientific research, providing unique opportunities for advancement in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone generally involves the following key steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate through cyclization of appropriate precursors under controlled acidic conditions.
Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl compound via condensation reactions employing suitable thiazole and imidazole derivatives.
Coupling of these intermediates using reagents such as coupling agents (e.g., EDC, DCC) to yield the desired methanone.
Industrial Production Methods
For industrial-scale production, streamlined processes are developed that optimize yield and purity, incorporating large-scale batch reactors and automation technologies to enhance efficiency. Parameters such as temperature, pH, and solvent systems are rigorously controlled to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the isoquinoline and thiazole rings, using oxidizing agents like KMnO4 or H2O2.
Reduction: : Reduction reactions can be performed on specific functional groups within the molecule using reducing agents like NaBH4 or LiAlH4.
Substitution: : Various substitution reactions can be carried out, especially at the fluorophenyl and methanone moieties, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4 in acidic or basic media.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Nucleophilic substitution using halide reagents and catalysts like Pd(PPh3)4.
Major Products
The reactions yield diverse products depending on the nature of the substituents introduced or removed, thus enabling the generation of a wide array of derivatives.
Applications De Recherche Scientifique
In Chemistry: : The compound is utilized as a precursor in complex organic syntheses and as a reagent in catalytic studies due to its distinctive structural attributes.
In Biology: : Research explores its interactions with biomolecules, assessing potential pharmaceutical applications including enzyme inhibition and receptor modulation.
In Medicine: : Owing to its unique chemical framework, it's investigated for therapeutic potential, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
In Industry: : Applications extend to material science where its derivatives contribute to the development of advanced polymers and nanomaterials.
Mécanisme D'action
The compound's mechanism of action involves interactions at the molecular level, such as binding to specific proteins or enzymes, altering their activity. For instance, the fluorophenyl group aids in pi-stacking interactions while the imidazo-thiazole core plays a crucial role in molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar compounds include:
(3,4-dihydroisoquinolin-2(1H)-yl)(6-phenyl-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
These compounds share core structures but differ in substituents, affecting their physical, chemical, and biological properties. The presence of the fluorophenyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone particularly enhances its binding affinity and specificity in biochemical assays, distinguishing it from its analogues.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-11-10-15-4-2-3-5-17(15)12-25)28-22-24-19(13-26(14)22)16-6-8-18(23)9-7-16/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGULKWVACORSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)
![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
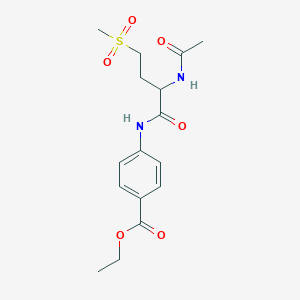

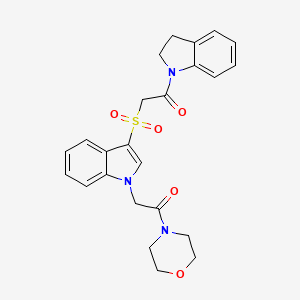

![8-Nitro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2684852.png)
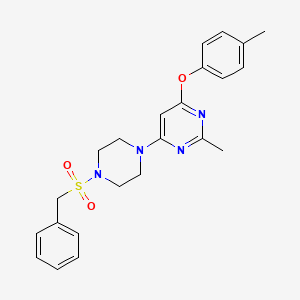

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)
